1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)-1,4-diazepane
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Overview
Description
1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)-1,4-diazepane is a synthetic organic compound belonging to the class of sulfonamides. Sulfonamides are characterized by the presence of the sulfonamide group (SO2NH2) and are known for their diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 5-chloro-2-ethoxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include amines and alcohols.
Hydrolysis: Products include sulfonic acids and amines.
Scientific Research Applications
1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The compound’s structure allows it to fit into the active sites of enzymes, blocking their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)-1,4-diazepane
- 1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)-piperazine
- 1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)-1,4-oxazepane
Uniqueness
1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)-1,4-diazepane is unique due to its specific substitution pattern and the presence of the diazepane ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C21H26Cl2N2O6S2 |
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Molecular Weight |
537.5 g/mol |
IUPAC Name |
1,4-bis[(5-chloro-2-ethoxyphenyl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C21H26Cl2N2O6S2/c1-3-30-18-8-6-16(22)14-20(18)32(26,27)24-10-5-11-25(13-12-24)33(28,29)21-15-17(23)7-9-19(21)31-4-2/h6-9,14-15H,3-5,10-13H2,1-2H3 |
InChI Key |
LZWFIKUFCRYQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OCC |
Origin of Product |
United States |
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